Cas no 618098-57-0 (3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE)

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring both chloro- and fluoro-substituted aromatic rings, which enhance its reactivity and potential applications in organic synthesis. The pyrazole core, combined with the aldehyde functional group, makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. Its distinct substitution pattern offers selective reactivity for cross-coupling, condensation, or nucleophilic addition reactions. The presence of halogen atoms further facilitates derivatization, enabling fine-tuning of physicochemical properties. This compound is particularly useful in the development of biologically active compounds due to its structural modularity and compatibility with diverse synthetic pathways.
3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE structure
618098-57-0 structure
Product name:3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
CAS No:618098-57-0
MF:C16H10ClFN2O
MW:300.714806079865
MDL:MFCD05150391
CID:955336
PubChem ID:3747093

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
    • 3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
    • 618098-57-0
    • MFCD05150391
    • AKOS009306579
    • DTXSID20395869
    • MDL: MFCD05150391
    • Inchi: InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H
    • InChI Key: FPCHEMJUINRVQX-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)F)Cl

Computed Properties

  • Exact Mass: 300.0467
  • Monoisotopic Mass: 300.0465688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 3.7

Experimental Properties

  • PSA: 34.89

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB201088-500 mg
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde; .
618098-57-0
500 mg
€39.30 2023-07-20
abcr
AB201088-500mg
3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde; .
618098-57-0
500mg
€52.00 2025-02-18

3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Related Literature

Additional information on 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE

Research Brief on 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE (CAS: 618098-57-0)

In recent years, the compound 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-57-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of both chloro and fluoro substituents on the phenyl rings enhances its bioactivity, making it a valuable scaffold for drug development.

Recent studies have focused on the synthesis and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, highlighting its improved yield and purity compared to traditional methods. The study also explored its mechanism of action, revealing its role as a potent inhibitor of specific kinase enzymes involved in inflammatory pathways.

Further research has investigated the compound's potential in oncology. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the EGFR receptor. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its utility as a lead compound for developing targeted cancer therapies.

In addition to its therapeutic applications, this pyrazole derivative has also been studied for its role in chemical biology. Researchers have utilized it as a key intermediate in the synthesis of more complex molecules, such as fluorescent probes and enzyme inhibitors. Its versatility and reactivity make it a valuable tool for exploring biological systems and developing new diagnostic agents.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Recent efforts have focused on modifying its structure to improve solubility and bioavailability while retaining its bioactivity. Computational modeling and structure-activity relationship (SAR) studies have provided insights into potential modifications that could enhance its drug-like properties.

In conclusion, 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618098-57-0) represents a promising candidate for further development in both therapeutic and chemical biology applications. Ongoing research aims to address its limitations and unlock its full potential in drug discovery and beyond. The compound's unique structure and diverse bioactivities underscore its importance in the field, warranting continued investigation and innovation.

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